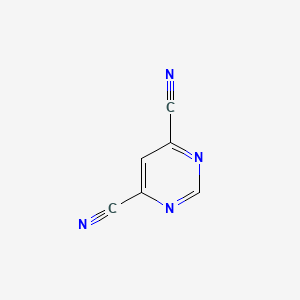

Pyrimidine-4,6-dicarbonitrile

Description

BenchChem offers high-quality Pyrimidine-4,6-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine-4,6-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-4,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-2-5-1-6(3-8)10-4-9-5/h1,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSGBVWZOXLFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663946 | |

| Record name | Pyrimidine-4,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50844-89-8 | |

| Record name | Pyrimidine-4,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactions of Pyrimidine-4,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and chemical reactivity of Pyrimidine-4,6-dicarbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedures to offer insights into the underlying chemical principles, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental structural motif in a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of pharmaceuticals. The introduction of nitrile functionalities at the 4 and 6 positions of the pyrimidine core dramatically influences its electronic properties, rendering the ring susceptible to a variety of chemical transformations and making Pyrimidine-4,6-dicarbonitrile a valuable intermediate for the synthesis of diverse molecular architectures.

Synthesis of Pyrimidine-4,6-dicarbonitrile: A Strategic Approach

The most logical and widely applicable synthetic route to Pyrimidine-4,6-dicarbonitrile commences with a readily available precursor, 4,6-dihydroxypyrimidine. This strategy involves a two-step sequence: chlorination followed by cyanation.

Step 1: Chlorination of 4,6-Dihydroxypyrimidine to 4,6-Dichloropyrimidine

The conversion of the hydroxyl groups of 4,6-dihydroxypyrimidine to chloro substituents is a critical activation step. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃)[1][2][3][4]. The presence of a tertiary amine, for instance, N,N-diisopropylethylamine, can be employed to facilitate the reaction[4].

Causality Behind Experimental Choices: The lone pairs on the nitrogen atoms of the pyrimidine ring can be protonated under the acidic conditions generated during the reaction, deactivating the ring towards the desired transformation. A tertiary amine acts as a proton scavenger, neutralizing the generated acid and maintaining the reactivity of the pyrimidine nucleus. Phosphorus oxychloride is a powerful and cost-effective reagent for this type of dehydroxylative chlorination.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine [3][4]

-

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (or another suitable tertiary amine)

-

Anhydrous dichloroethane (or other suitable high-boiling solvent)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 4,6-dihydroxypyrimidine in anhydrous dichloroethane.

-

Add N,N-diisopropylethylamine to the suspension.

-

Slowly add phosphorus oxychloride dropwise to the stirred mixture, maintaining the temperature below 10 °C using an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with dichloroethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Cyanation of 4,6-Dichloropyrimidine

The conversion of 4,6-dichloropyrimidine to the target dicarbonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction using a cyanide salt[2][5]. The choice of cyanide source and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Trustworthiness of the Protocol: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine atoms, renders the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack by the cyanide ion. The use of a phase-transfer catalyst, such as 18-crown-6, can enhance the nucleophilicity of the cyanide salt in organic solvents, facilitating a smoother and more efficient reaction[5].

Experimental Protocol: Synthesis of Pyrimidine-4,6-dicarbonitrile [5]

-

Materials:

-

4,6-Dichloropyrimidine

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

18-crown-6 (optional, as a phase-transfer catalyst)

-

Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)

-

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine in anhydrous acetonitrile.

-

Add potassium cyanide and a catalytic amount of 18-crown-6.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Pyrimidine-4,6-dicarbonitrile by column chromatography or recrystallization.

-

Data Summary: Synthesis of Pyrimidine-4,6-dicarbonitrile and Key Intermediates

| Step | Starting Material | Reagents | Solvent | Typical Yield | Reference |

| 1 | 4,6-Dihydroxypyrimidine | POCl₃, Tertiary Amine | Dichloroethane | >80% | [3][4] |

| 2 | 4,6-Dichloropyrimidine | KCN, 18-crown-6 | Acetonitrile | Good to Excellent | [5] |

Reactions of Pyrimidine-4,6-dicarbonitrile: A Gateway to Functionalized Heterocycles

The presence of two electron-withdrawing nitrile groups significantly activates the pyrimidine ring towards nucleophilic attack and provides synthetic handles for a variety of chemical transformations.

Nucleophilic Addition to the Nitrile Groups

The carbon atoms of the nitrile groups are electrophilic and can be attacked by strong nucleophiles such as Grignard reagents. This reaction provides a convenient route to pyrimidine derivatives bearing ketone functionalities.

Expertise & Experience: The reaction of 4-amino-5-cyano-2-methylpyrimidine with Grignard reagents has been shown to result in the formation of α-keto-4-aminopyrimidines[6]. By analogy, the reaction of Pyrimidine-4,6-dicarbonitrile with Grignard reagents is expected to proceed in a similar fashion, potentially leading to the formation of diketone derivatives after hydrolysis of the intermediate imines. The reaction conditions, particularly the temperature, can influence the outcome, with lower temperatures favoring the formation of dihydropyrimidine byproducts[6].

Experimental Protocol: Reaction with Grignard Reagents (General Procedure) [6]

-

Materials:

-

Pyrimidine-4,6-dicarbonitrile

-

Grignard reagent (e.g., Phenylmagnesium bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous ammonium chloride solution

-

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Pyrimidine-4,6-dicarbonitrile in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting diketone by column chromatography.

-

Hydrolysis of the Nitrile Groups

Reduction of the Nitrile Groups

The reduction of the nitrile groups to primary amines would yield 4,6-bis(aminomethyl)pyrimidine, a potentially useful ligand and building block for polymers and coordination compounds. Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. Care must be taken during the reduction of the pyrimidine ring itself, as it can also be susceptible to reduction under certain conditions[8].

Nucleophilic Substitution on the Pyrimidine Ring

While the nitrile groups themselves are not good leaving groups, their strong electron-withdrawing nature activates the pyrimidine ring towards nucleophilic aromatic substitution if a suitable leaving group is present at the 2-position. For instance, a chloro or sulfonyl group at the 2-position would be readily displaced by nucleophiles.

Visualizing the Chemistry of Pyrimidine-4,6-dicarbonitrile

Caption: Synthetic pathway to Pyrimidine-4,6-dicarbonitrile.

Caption: Key reactions of Pyrimidine-4,6-dicarbonitrile.

Conclusion and Future Directions

Pyrimidine-4,6-dicarbonitrile is a highly functionalized and versatile building block with significant untapped potential. The synthetic route via chlorination and cyanation of 4,6-dihydroxypyrimidine provides a reliable and scalable method for its preparation. The reactivity of the nitrile groups and the activated pyrimidine ring opens up a wide range of possibilities for the synthesis of novel and complex molecular architectures. Further exploration of its reaction chemistry, particularly with a broader range of nucleophiles and under various reaction conditions, will undoubtedly lead to the discovery of new bioactive molecules and advanced materials. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(vii), 133-146. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

El-Gazzar, A. B. A., et al. (2018). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 8(3), 1339-1374. [Link]

-

Kumar, A., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Aminopyrimidines. ACS Omega, 3(10), 13955-13963. [Link]

-

Aft, H., & Christensen, B. E. (1961). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Journal of Organic Chemistry, 26(1), 186-190. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4). [Link]

-

SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Cyanation. [Link]

-

Zhidkova, A. M., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(11), 3196. [Link]

- Google Patents. (n.d.).

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

- Google Patents. (n.d.). WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.

-

Chen, J., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 793. [Link]

-

Taylor & Francis. (n.d.). Cyanation – Knowledge and References. [Link]

-

Abdel-Wahab, B. F., et al. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

ResearchGate. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

-

ResearchGate. (n.d.). Three-component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. [Link]

-

ResearchGate. (2013, December 24). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?[Link]

-

Kim, S. Y., & Lim, H. N. (2024). Deacetylative cyanation: a cyanide-free route to thiocyanates and cyanamides. Chemical Communications, 60(88), 13542-13545. [Link]

-

Brown, D. G., & Wobst, P. M. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(7), 643. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyanation - Wikipedia [en.wikipedia.org]

- 3. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to Pyrimidine-4,6-dicarbonitrile: Structure, Properties, and Synthetic Pathways

Abstract

This technical guide provides a comprehensive overview of Pyrimidine-4,6-dicarbonitrile, a key heterocyclic scaffold with significant potential in materials science and drug discovery. The document elucidates the structural features, physicochemical properties, and reactivity of this molecule. Detailed synthetic protocols, including a proposed pathway based on the Pinner synthesis, are presented to facilitate its accessibility for research and development. Furthermore, this guide explores the prospective applications of Pyrimidine-4,6-dicarbonitrile as a versatile building block, particularly in the design of novel therapeutic agents, drawing upon the rich medicinal chemistry of the broader pyrimidine class. This work is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and materials science sectors.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif, forming the core structure of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids.[1][2] This inherent biological relevance has rendered the pyrimidine scaffold a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The versatility of the pyrimidine skeleton, which allows for functionalization at multiple positions, has made it a cornerstone in the development of a diverse range of therapeutic agents.[1]

Pyrimidine-4,6-dicarbonitrile emerges as a particularly intriguing derivative. The presence of two nitrile groups on the electron-deficient pyrimidine ring imparts unique electronic properties and offers multiple avenues for chemical modification. These nitrile moieties can serve as versatile synthetic handles for the construction of more complex molecular architectures, making Pyrimidine-4,6-dicarbonitrile a valuable precursor for the synthesis of novel bioactive compounds and advanced materials such as Covalent Organic Frameworks (COFs).[5]

This guide aims to consolidate the current understanding of Pyrimidine-4,6-dicarbonitrile, providing a detailed examination of its structure, properties, and synthesis, thereby empowering researchers to harness its full potential in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of Pyrimidine-4,6-dicarbonitrile are central to its reactivity and potential applications. A thorough understanding of these properties is paramount for its effective utilization in synthesis and material design.

Core Structure and Electronic Profile

Pyrimidine-4,6-dicarbonitrile possesses a planar, aromatic pyrimidine core with two nitrile substituents at the 4 and 6 positions. The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further amplified by the strong electron-withdrawing nature of the two nitrile groups. Consequently, the carbon atoms of the pyrimidine ring, particularly at the 2, 4, and 6 positions, are highly electrophilic and susceptible to nucleophilic attack.

Diagram 1: Molecular Structure of Pyrimidine-4,6-dicarbonitrile

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine-4,6-dicarbonitrile - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide to Pyrimidine-4,6-dicarbonitrile: Synthesis, Properties, and Applications

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of pyrimidine-4,6-dicarbonitrile, a key heterocyclic compound, identified by its CAS Number 50844-89-8 .[1][2] This document serves as an essential resource for professionals in research, chemical synthesis, and drug development, offering in-depth insights into its synthesis, physicochemical properties, spectral characteristics, and its emerging applications in materials science and medicinal chemistry.

Core Molecular and Physical Properties

Pyrimidine-4,6-dicarbonitrile is a solid, aromatic compound with a molecular formula of C₆H₂N₄ and a molecular weight of approximately 130.11 g/mol .[1][2] Its structure is characterized by a pyrimidine ring substituted with two nitrile (-C≡N) groups at the 4 and 6 positions. These electron-withdrawing nitrile groups significantly influence the electronic properties and reactivity of the pyrimidine core.

| Property | Value | Source |

| CAS Number | 50844-89-8 | [1][2] |

| Molecular Formula | C₆H₂N₄ | [1][2] |

| Molecular Weight | 130.11 | [1][2] |

| Melting Point | 91-95 °C | |

| Boiling Point | 293.8 ± 20.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | ≥98% (Commercially available) | [1][2] |

Synthesis of Pyrimidine-4,6-dicarbonitrile: A Methodological Approach

The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry, typically involving the cyclocondensation of a three-carbon component with an N-C-N fragment like amidines, urea, or guanidine.[3] While a specific, detailed protocol for pyrimidine-4,6-dicarbonitrile is not extensively documented in readily available literature, a plausible and established synthetic strategy involves the reaction of malononitrile derivatives with formamide or its equivalents.

A general and highly effective method for the synthesis of related 4-amino-5-pyrimidinecarbonitriles involves a three-component reaction between an aldehyde, malononitrile, and an amidine hydrochloride.[4] This highlights a potential pathway where a C3 fragment containing a cyano group can be cyclized to form the pyrimidine ring.

Conceptual Synthesis Workflow:

A likely approach for the synthesis of pyrimidine-4,6-dicarbonitrile would involve a cyclocondensation reaction. One possible route could utilize a precursor that provides the C4-C5-C6 backbone with attached nitrile groups, which then reacts with a source for the N1-C2-N3 part of the ring.

Caption: Conceptual workflow for the synthesis of Pyrimidine-4,6-dicarbonitrile.

Spectral Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. It should feature two distinct signals corresponding to the protons at the C2 and C5 positions of the pyrimidine ring. The proton at C2 would likely appear as a singlet at a lower field (higher ppm) compared to the proton at C5, also a singlet. For substituted pyrimidines, aromatic protons typically resonate in the δ 7.0–9.5 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring and the nitrile groups. The carbons attached to the nitrogen atoms (C2, C4, C6) will be significantly deshielded and appear at a lower field. The nitrile carbons (-C≡N) have a characteristic chemical shift in the range of 115-125 ppm.

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected around 2210-2230 cm⁻¹.[5] Other significant peaks will correspond to the C=N and C=C stretching vibrations within the aromatic pyrimidine ring, typically appearing in the 1400-1600 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 130, corresponding to the molecular formula C₆H₂N₄.[6] Fragmentation patterns would likely involve the loss of HCN or cyano radicals.

Chemical Reactivity and Potential Reactions

The two electron-withdrawing nitrile groups significantly decrease the electron density of the pyrimidine ring, making it susceptible to nucleophilic attack. This is a common reactivity pattern for π-deficient heterocyclic systems like pyrimidines.

4.1. Nucleophilic Aromatic Substitution

The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are activated towards nucleophilic aromatic substitution (SNAr). However, in pyrimidine-4,6-dicarbonitrile, these positions are already substituted. The reactivity of this molecule will be dominated by the chemistry of the nitrile groups.

4.2. Reactions of the Nitrile Groups

The nitrile groups can undergo a variety of chemical transformations, providing pathways to a diverse range of derivatives.

-

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxamides and subsequently to carboxylic acids, yielding pyrimidine-4,6-dicarboxylic acid.

-

Reduction: The nitrile groups can be reduced to primary amines (aminomethyl groups) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would produce 4,6-bis(aminomethyl)pyrimidine.

-

Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions with azides to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

Caption: Potential chemical transformations of Pyrimidine-4,6-dicarbonitrile.

Applications in Research and Development

The unique structural and electronic properties of pyrimidine-4,6-dicarbonitrile make it a valuable building block in both materials science and drug discovery.

5.1. Materials Science: Covalent Organic Frameworks (COFs)

Pyrimidine-4,6-dicarbonitrile is utilized as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs).[2][7][8] COFs are a class of porous crystalline polymers with well-defined structures and high surface areas. The rigid, planar geometry of the pyrimidine ring and the reactive nature of the nitrile groups make it an excellent candidate for constructing robust and functional COF materials. These materials have potential applications in gas storage, catalysis, and electronics.[9]

5.2. Drug Development and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs.[10] While direct biological activity data for pyrimidine-4,6-dicarbonitrile is limited, its derivatives are of significant interest. The dicyanopyrimidine motif is being explored for its potential in various therapeutic areas. For instance, derivatives of dihydropyrido[2,3-d]pyrimidine-6-carbonitrile have been investigated as covalent inhibitors for the treatment of non-small-cell lung cancer.[11] The biological activities of dicyano-containing compounds are also being explored in the context of antifungal agents.[12] The ability to convert the nitrile groups into other functional groups, such as amines and carboxylic acids, makes pyrimidine-4,6-dicarbonitrile a versatile starting material for the synthesis of libraries of compounds for biological screening.

Safety and Handling

Pyrimidine-4,6-dicarbonitrile is classified as harmful and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

Pyrimidine-4,6-dicarbonitrile is a valuable and versatile heterocyclic compound with significant potential in both materials science and medicinal chemistry. Its well-defined structure, coupled with the reactivity of its nitrile groups, makes it an important building block for the synthesis of complex molecular architectures, including Covalent Organic Frameworks and potential therapeutic agents. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and is expected to open new avenues in various scientific disciplines.

References

-

Ding, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749. Available at: [Link]

-

Wikipedia contributors. (2023). Pyrimidine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Amrollahi, M., et al. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906. Available at: [Link]

- American Chemical Society. (n.d.). The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile.

-

de Oliveira, C. S. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 269-277. Available at: [Link]

-

Mekheimer, R. A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. Available at: [Link]

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz).

- ResearchGate. (n.d.). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides.

- ChemicalBook. (n.d.). 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum.

-

PubChem. (n.d.). Pyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. In NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichloropyrimidine. National Center for Biotechnology Information. Available at: [Link]

- National Center for Biotechnology Information. (2023). Cu/ZnO@GO promoted green synthesis of novel dipyridopyrimidines: evaluation of biological activity and theoretical study of the mechanism using a DFT method. PubMed Central.

- Sharma, S. K., et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

- IOSR Journal. (n.d.).

- ResearchGate. (n.d.). Calculated vs . experimental IR spectrum of pyrimidine in CS 2 solution.

- ResearchGate. (n.d.).

- NIST. (n.d.). Pyrimidine, 4,6-dichloro-. In NIST Chemistry WebBook.

-

MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4785. Available at: [Link]

- ChemicalBook. (n.d.). 4,6-DIAMINO-2-MERCAPTOPYRIMIDINE(1004-39-3) 1H NMR spectrum.

- National Center for Biotechnology Information. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central.

- Thieme. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry.

- National Center for Biotechnology Information. (2018). Biological Activity of Dihydropyrimidinone (DHPM)

- National Center for Biotechnology Information. (2014). Porous M(II)/pyrimidine-4,6-dicarboxylato neutral frameworks: synthetic influence on the adsorption capacity and evaluation of CO2-adsorbent interactions. PubMed.

- ACG Publications. (2012). Facile synthesis of some novel 2-substituted-4,6- diarylpyrimidines using 4'-hydroxy-3',5'-dinitrochalcones and S- benzylthiouronium chloride.

- Royal Society of Chemistry. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.

- BenchChem. (n.d.). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.

- NIST. (n.d.). Pyrimidine, 4-methyl-. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central.

- ResearchGate. (n.d.). The reactions of different aromatic aldehydes, malononitrile, and acetylacetone.

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- National Center for Biotechnology Information. (2007).

- ChemicalBook. (n.d.). 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum.

- Semantic Scholar. (n.d.).

- PubChem. (n.d.). 4,5-Diaminopyrimidine.

- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.

- CompuChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.

- ResearchGate. (n.d.). Cu/ZnO@GO promoted green synthesis of novel dipyridopyrimidines: evaluation of biological activity and theoretical study of the mechanism using a DFT method.

- CD Bioparticles. (n.d.). Pyrimidine-4,6-dicarbonitrile.

- MDPI. (2023). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Crystals, 13(11), 1585.

- National Center for Biotechnology Information. (2025).

- Royal Society of Chemistry. (2022). Synthesis of a pyridine-based covalent organic framework as an anode material for lithium-ion batteries.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. labshake.com [labshake.com]

- 8. Pyrimidine-4,6-dicarbonitrile - CD Bioparticles [cd-bioparticles.net]

- 9. Synthesis of a pyridine-based covalent organic framework as an anode material for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]

- 11. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Therapeutic Potential of Pyrimidine-4,6-dicarbonitrile Scaffolds: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] Its inherent drug-like properties and versatile synthetic accessibility have made it a privileged structure in the design of novel bioactive molecules. This technical guide delves into the burgeoning field of pyrimidine-4,6-dicarbonitrile derivatives and their analogs, offering a comprehensive overview of their synthesis, diverse biological activities, and underlying mechanisms of action. For researchers and drug development professionals, this document aims to serve as a foundational resource, illuminating the therapeutic promise of this chemical class and providing practical insights for future research and development endeavors.

Synthetic Strategies: Building the Pyrimidine-4,6-dicarbonitrile Core

The construction of the pyrimidine ring is a well-established area of organic synthesis, with numerous methods available for the creation of diverse derivatives.[3] The "Principal Synthesis" often involves the cyclization of β-dicarbonyl compounds with N-C-N synthons like amidines, ureas, or guanidines.[3] A common and efficient route to synthesize the pyrimidine core involves the condensation of chalcones with guanidine hydrochloride.[1] Another notable method is the Biginelli reaction, a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones, which can be further modified.[3]

For the synthesis of pyrimidine-5-carbonitrile derivatives, a key structural feature of many biologically active compounds, a frequently employed method is the condensation of ethyl cyanoacetate, various aldehydes, and thiourea in the presence of a catalyst such as potassium carbonate.[2]

Below is a generalized synthetic workflow for obtaining substituted pyrimidine derivatives, which can be adapted for the synthesis of pyrimidine-4,6-dicarbonitrile analogs.

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

Anticancer Activity: A Multifaceted Approach to Oncology

Pyrimidine derivatives have demonstrated significant potential as anticancer agents, with a variety of mechanisms of action.[4][5] The anticancer activity of pyrimidine-carbonitrile derivatives has been a particularly active area of research, with numerous studies reporting potent cytotoxic effects against a range of human cancer cell lines.

Mechanism of Action: Targeting Key Oncogenic Pathways

A prominent mechanism of action for several pyrimidine-5-carbonitrile derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[6][7] Certain compounds have been shown to act as ATP-mimicking tyrosine kinase inhibitors of EGFR.[7] Molecular docking studies have revealed that these derivatives can effectively bind to the kinase domain of both wild-type EGFR and its mutated forms.[7]

Another important target for pyrimidine derivatives in cancer therapy is the inhibition of tubulin polymerization.[8] By disrupting the formation of microtubules, these compounds can arrest the cell cycle and induce apoptosis.[8] Furthermore, some derivatives have been found to selectively target carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression.[8]

The diagram below illustrates the inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile derivative.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile derivative.

In Vitro Cytotoxicity Data

Numerous studies have evaluated the in vitro anticancer activity of pyrimidine-carbonitrile derivatives against various cancer cell lines. The following table summarizes some of the reported IC50 values.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile | HepG2 (Hepatocellular Carcinoma) | 3.56 | [6] |

| Pyrimidine-5-carbonitrile | A549 (Non-small Cell Lung Cancer) | 5.85 | [6] |

| Pyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | 7.68 | [6] |

| Pyrimidine-5-carbonitrile | HCT-116 (Colorectal Carcinoma) | 3.37 | [7] |

| 6-Amino-5-cyano-2-thiopyrimidine | HT-29 (Colon Cancer) | 0.98 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives for a specified period (e.g., 48-72 hours). Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrimidine scaffold is also a promising platform for the development of novel antimicrobial agents.[9][10] Various pyrimidine derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][9]

Mechanism of Action

The antimicrobial mechanism of pyrimidine derivatives can vary. Some compounds are known to inhibit dihydrofolate reductase, an enzyme essential for folic acid synthesis in bacteria, thereby disrupting DNA synthesis.[10] Other derivatives may interfere with bacterial cell division by targeting proteins like FtsZ.[10] The presence of specific substituents on the pyrimidine ring, such as halogens, has been shown to enhance antimicrobial activity.[9]

The following diagram illustrates a general workflow for antimicrobial screening.

Caption: General workflow for antimicrobial screening of pyrimidine derivatives.

Spectrum of Activity

Studies have shown that 2,4,6-trisubstituted pyrimidines exhibit promising activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][9] Some derivatives have also demonstrated antifungal activity against strains like Candida albicans.[9][11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Prepare a series of twofold dilutions of the pyrimidine derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate with Microorganism: Add a standardized inoculum of the test microorganism to each well.

-

Incubate: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bactericidal/fungicidal, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture is the MBC/MFC.

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, pyrimidine derivatives have also been investigated for their antiviral and anti-inflammatory activities.

Antiviral Activity

A wide range of pyrimidine molecules have been synthesized and tested for their ability to inhibit various viruses, including influenza virus, respiratory syncytial virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV).[12][13] Some pyrimidyl-di(diazaspiroalkane) derivatives have been found to inhibit viral replication by blocking heparan sulfate receptors on the host cell surface, which are crucial for viral entry.[14]

Anti-inflammatory Activity

Certain pyrimidine derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[15][16] By selectively targeting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[15]

Conclusion and Future Directions

The pyrimidine-4,6-dicarbonitrile scaffold and its analogs represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The synthetic versatility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrimidine-4,6-dicarbonitrile scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models to evaluate the therapeutic potential and safety of the most promising lead compounds.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the modulation of their targets could be beneficial.

By leveraging the insights presented in this guide, researchers and drug development professionals can further unlock the therapeutic potential of pyrimidine-4,6-dicarbonitrile derivatives, paving the way for the discovery of next-generation medicines.

References

[6] New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. (n.d.). Retrieved from [Link] [8] Pyrimidine -5-carbonitril derivatives as anticancer agents. ResearchGate. (n.d.). Retrieved from [Link] [1] A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. (2023). Retrieved from [Link] [2] Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences Review and Research. (2021). Retrieved from [Link] [17] Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. (2022). Retrieved from [Link] [4] Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. (2019). Retrieved from [Link] [7] Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. (2020). Retrieved from [Link] Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. (2021). Retrieved from [Link] [9] Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Microbiology. (2012). Retrieved from [Link] [18] Pyrimidine derivatives as anticancer agents. ResearchGate. (n.d.). Retrieved from [Link] Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. (2025). Retrieved from [Link] [19] Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. (2009). Retrieved from [Link] [20] Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. (2024). Retrieved from [Link] [21] Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. (2011). Retrieved from [Link] [10] Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ChemMedChem. (2022). Retrieved from [Link] [12] Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. (2022). Retrieved from [Link] [14] Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. PubMed. (2017). Retrieved from [Link] [15] New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. (2022). Retrieved from [Link] [22] Synthesis and biological activity of some pyrimidine derivatives. Semantic Scholar. (2013). Retrieved from [Link] [23] Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. ResearchGate. (n.d.). Retrieved from [Link] [3] A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. (2020). Retrieved from [Link] [24] Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. PubMed. (2021). Retrieved from [Link] Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed. (2019). Retrieved from [Link] [16] Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. (2023). Retrieved from [Link] [13] Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. (2022). Retrieved from [Link] [5] Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. (2022). Retrieved from [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. jddtonline.info [jddtonline.info]

- 4. orientjchem.org [orientjchem.org]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Pyrimidine-4,6-dicarbonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the chemistry of pyrimidine-4,6-dicarbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct and extensive literature on this specific molecule is limited, this guide synthesizes information from analogous pyrimidine and nitrile chemistries to present a robust framework for its synthesis, reactivity, and applications. We will explore a proposed synthetic pathway, delve into the expected reactivity of the pyrimidine core and its nitrile functionalities, and discuss potential applications in the development of novel therapeutics and functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this intriguing scaffold.

Introduction: The Pyrimidine Scaffold and the Significance of Dinitrile Functionality

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases like cytosine, thymine, and uracil.[1][2][3] Its presence in a wide array of approved drugs, such as the anticancer agent 5-fluorouracil and the antibacterial trimethoprim, underscores its importance as a privileged scaffold in drug discovery.[2][4] The nitrogen atoms at the 1 and 3 positions of the pyrimidine ring act as hydrogen bond acceptors and influence the electronic properties of the molecule, making it susceptible to nucleophilic attack at the carbon atoms.[5]

The introduction of two nitrile groups at the 4 and 6 positions of the pyrimidine ring, as in pyrimidine-4,6-dicarbonitrile, creates a molecule with a unique combination of reactivity. The electron-withdrawing nature of the nitrile groups further activates the pyrimidine ring towards nucleophilic substitution. Moreover, the nitrile groups themselves are versatile functional handles that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and heterocycles, through reactions such as hydrolysis, reduction, and cycloaddition.[6] This dual reactivity makes pyrimidine-4,6-dicarbonitrile an attractive starting material for the synthesis of complex molecular architectures.

This guide will provide a detailed exploration of the chemistry of pyrimidine-4,6-dicarbonitrile, offering insights into its synthesis, reactivity, and potential as a key intermediate in the development of novel pharmaceuticals and advanced materials.

Synthesis of Pyrimidine-4,6-dicarbonitrile: A Proposed Pathway

Proposed Synthetic Route

The proposed synthesis commences with the condensation of diethyl malonate with formamide in the presence of a base to form 4,6-dihydroxypyrimidine. This intermediate is then subjected to chlorination using a reagent such as phosphorus oxychloride (POCl₃) to yield 4,6-dichloropyrimidine.[3][7][8] The final step involves the displacement of the chloro groups with cyanide ions, typically using potassium cyanide (KCN) or sodium cyanide (NaCN), to afford the target molecule, pyrimidine-4,6-dicarbonitrile.[9][10]

Figure 1: Proposed synthetic pathway for pyrimidine-4,6-dicarbonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4,6-Dichloropyrimidine

This procedure is adapted from a patented method for the synthesis of 4,6-dichloropyrimidine.[3][7]

-

Preparation of 4,6-Dihydroxypyrimidine: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, add diethyl malonate, followed by formamide.[7]

-

Cyclization: Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate 4,6-dihydroxypyrimidine. Filter the solid, wash with cold water, and dry under vacuum.

-

Chlorination: In a separate flask equipped with a reflux condenser and a dropping funnel, place the dried 4,6-dihydroxypyrimidine and add phosphorus oxychloride (POCl₃).[8]

-

Reaction and Work-up: Heat the mixture at reflux for several hours. After cooling, carefully pour the reaction mixture onto crushed ice. The crude 4,6-dichloropyrimidine will precipitate.

-

Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Pyrimidine-4,6-dicarbonitrile

This step involves a nucleophilic substitution of the chloro groups with cyanide.

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Cyanation: Add an excess of potassium cyanide (KCN) or sodium cyanide (NaCN) to the solution.[10] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, may enhance the reaction rate.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into water. The product, pyrimidine-4,6-dicarbonitrile, may precipitate out of the solution. If not, extract the aqueous phase with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactivity of Pyrimidine-4,6-dicarbonitrile

The chemical behavior of pyrimidine-4,6-dicarbonitrile is dictated by the interplay between the electron-deficient pyrimidine ring and the versatile nitrile functional groups.

Reactivity of the Pyrimidine Ring: Nucleophilic Aromatic Substitution

The pyrimidine ring, especially when substituted with two strongly electron-withdrawing nitrile groups, is highly activated towards nucleophilic aromatic substitution (SNAr). The positions C-2 and C-5 are potential sites for nucleophilic attack, though substitution at C-2 would be more facile due to the electronic influence of the ring nitrogens.

Figure 2: General mechanism of nucleophilic aromatic substitution on the pyrimidine ring.

Common nucleophiles that can react with activated pyrimidines include:

-

Amines: Primary and secondary amines can displace a suitable leaving group (if present at C-2) or potentially add to the ring followed by rearomatization.

-

Alkoxides and Thiolates: These nucleophiles can introduce alkoxy and alkylthio groups onto the pyrimidine ring.

-

Carbanions: Stabilized carbanions can be used to form new carbon-carbon bonds.

Reactivity of the Nitrile Groups

The two nitrile groups on the pyrimidine ring offer a plethora of synthetic transformations.

-

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids, pyrimidine-4,6-dicarboxylic acid, or the intermediate amides.[4][6] This transformation is valuable for introducing carboxylic acid functionalities, which can serve as handles for further derivatization or as coordinating groups in metal-organic frameworks (MOFs).[11]

-

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to pyrimidine-4,6-bis(aminomethyl) derivatives, which are useful building blocks for polyamides or as ligands for metal complexes.

-

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl or aryl side chains.

-

Cycloaddition Reactions: The nitrile groups can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings, leading to the synthesis of novel fused heterocyclic systems.

-

Cyclotetramerization: Dinitriles are known precursors for the synthesis of phthalocyanine and related macrocycles.[12][13] Pyrimidine-4,6-dicarbonitrile could potentially undergo templated cyclotetramerization to form novel pyrimidine-fused porphyrazinoids, which may exhibit interesting photophysical and electronic properties.

Spectroscopic and Physicochemical Properties

Table 1: Predicted Spectroscopic Data for Pyrimidine-4,6-dicarbonitrile

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | A singlet for the proton at C-5 and a singlet for the proton at C-2. The chemical shifts would be downfield due to the electron-withdrawing nature of the nitrile groups and the pyrimidine ring nitrogens. |

| ¹³C NMR | Signals for the quaternary carbons of the nitrile groups, the carbon atoms of the pyrimidine ring (C-2, C-4, C-5, C-6). The carbons attached to the nitrile groups (C-4 and C-6) and the nitrile carbons themselves would have characteristic chemical shifts. |

| IR Spectroscopy | A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration of an aromatic nitrile.[14] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 130.11 g/mol .[1] Fragmentation patterns would likely involve the loss of HCN and cleavage of the pyrimidine ring.[7][15] |

Physicochemical Properties (from commercial suppliers): [1][2][16]

-

CAS Number: 50844-89-8

-

Molecular Formula: C₆H₂N₄

-

Molecular Weight: 130.11 g/mol

Applications in Drug Discovery and Materials Science

The unique structural features of pyrimidine-4,6-dicarbonitrile make it a promising scaffold for a variety of applications.

Medicinal Chemistry and Drug Discovery

The pyrimidine core is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][17][18] The dinitrile functionality can be leveraged in several ways:

-

As a Bioisostere: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding interactions with biological targets.[19]

-

As a Precursor to Bioactive Moieties: The nitrile groups can be converted into other functional groups known to be important for biological activity, such as amidines or tetrazoles.

-

In the Synthesis of Fused Heterocycles: Pyrimidine-4,6-dicarbonitrile can serve as a starting material for the synthesis of fused pyrimidine derivatives, which often exhibit enhanced biological activity.[20]

Materials Science

The rigid, planar structure of the pyrimidine ring and the coordinating ability of the nitrile groups and ring nitrogens make pyrimidine-4,6-dicarbonitrile an attractive building block for functional materials.

-

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The dinitrile can act as a linear linker in the construction of porous COFs and MOFs.[21][22][23] The nitrogen atoms of the pyrimidine ring and the nitrile groups can coordinate to metal centers, leading to the formation of robust, porous materials with potential applications in gas storage, separation, and catalysis. The related pyrimidine-4,6-dicarboxylate has been successfully used in the synthesis of luminescent MOFs.[11]

-

Synthesis of Macrocycles: As mentioned earlier, pyrimidine-4,6-dicarbonitrile could be a precursor for the synthesis of novel phthalocyanine analogues. These macrocycles are known for their intense color, thermal stability, and semiconductor properties, making them suitable for applications in dyes, pigments, and organic electronics.[12][13]

Conclusion

Pyrimidine-4,6-dicarbonitrile is a highly functionalized heterocyclic compound with significant untapped potential. While the available literature on this specific molecule is sparse, this guide has provided a comprehensive overview of its probable synthesis, expected reactivity, and potential applications by drawing parallels with related chemical systems. The combination of an electron-deficient pyrimidine core and two versatile nitrile groups makes it a valuable building block for the synthesis of a wide range of complex molecules. Further experimental investigation into the chemistry of pyrimidine-4,6-dicarbonitrile is warranted and is expected to open up new avenues in both medicinal chemistry and materials science.

References

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35.

-

ScienceOpen. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation. Retrieved from [Link]

- Aremu, O., et al. (2016).

-

ResearchGate. (2025). (PDF) Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Retrieved from [Link]

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- Google Patents. (n.d.). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.

-

CD Bioparticles. (n.d.). Pyrimidine-4,6-dicarbonitrile. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

ResearchGate. (2015). (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Retrieved from [Link]

- Cepeda, J., et al. (2014). Porous M(II)/pyrimidine-4,6-dicarboxylato neutral frameworks: synthetic influence on the adsorption capacity and evaluation of CO2-adsorbent interactions. Chemistry – A European Journal, 20(10), 2746-2756.

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 12345.

-

The Pharma Innovation Journal. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Retrieved from [Link]

- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 345-366.

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

- Rodríguez-Diéguez, A., et al. (2013). Europium pyrimidine-4,6-dicarboxylate framework with a single-crystal-to-single-crystal transition and a reversible dehydration/rehydration process. Inorganic Chemistry, 52(7), 3582-3584.

- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

- Goretzki, A., et al. (2024). On-surface synthesis of phthalocyanines with extended π-electron systems.

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 4b. Retrieved from [Link]

-

ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

- El-Sharkawy, M. A., et al. (2021).

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

-

DergiPark. (n.d.). Phthalocyanines: Structure, Synthesis, Purification and Applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

PubMed. (2023). 4,6-Diamino-2-thiopyrimidine-based Cobalt Metal Organic Framework (Co-DAT-MOF): green, efficient, novel and reusable nanocatalyst for synthesis of multicomponent reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and development of a novel Co‐MOF catalyst for sustainable pyrimidine synthesis via the Biginelli reaction | Request PDF. Retrieved from [Link]

- Fan, H., et al. (2021). MOF-in-COF molecular sieving membrane for selective hydrogen separation.

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cyanation - Contract Manufacturing & Custom Synthesis [ganeshremedies.com]

- 11. article.sapub.org [article.sapub.org]

- 12. On-surface synthesis of phthalocyanines with extended π-electron systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. heteroletters.org [heteroletters.org]

The Architecture of Life: An In-depth Technical Guide to the Discovery and History of Pyrimidine Synthesis

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry and molecular biology, forming the structural basis for three of the five canonical nucleobases and a vast array of therapeutic agents. Its journey from a 19th-century chemical curiosity to a central target in modern drug development is a story of ingenuity, evolving chemical principles, and a deepening understanding of biological systems. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies of pyrimidine synthesis. We will dissect the foundational chemical syntheses that first unlocked this heterocyclic system, delve into nature's own elegant biosynthetic pathway, and survey the modern catalytic and multicomponent strategies that empower today's researchers. This guide is designed for professionals in the fields of chemistry and drug development, offering not just a historical narrative, but also detailed mechanistic insights and actionable experimental protocols.

Introduction: The Ubiquitous Pyrimidine

Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions.[1] While the parent compound is of modest interest, its substituted derivatives are fundamental to all known life. The pyrimidine nucleobases—cytosine (C), thymine (T), and uracil (U)—are integral components of DNA and RNA, encoding the very blueprint of genetic information.[2] Beyond the genome, the pyrimidine ring is a privileged scaffold found in a multitude of natural products, vitamins like thiamine (Vitamin B1), and synthetic pharmaceuticals, including barbiturates and antiviral drugs such as zidovudine (AZT).[2] The remarkable versatility and biological significance of this scaffold have made the development of efficient and diverse synthetic routes a paramount goal in organic chemistry for over 140 years.

Part I: The Dawn of Pyrimidine Chemistry — Foundational Syntheses

The systematic exploration of pyrimidines began in the late 19th century, moving from the isolation of naturally derived products to the first rational laboratory syntheses. These early methods, while often demanding harsh conditions, laid the chemical groundwork for all subsequent discoveries.

Pinner's Pioneering Condensation (1884)

The systematic study of pyrimidines was initiated by Adolf Pinner in 1884, who developed a method to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This reaction is recognized as the first general synthesis of this heterocyclic system and was pivotal in defining its structure. Pinner himself coined the name "pyrimidin" in 1885.[1]

Mechanistic Causality: The Pinner synthesis operates through a classic condensation-cyclization pathway. The reaction is typically acid-catalyzed, which serves to activate the carbonyl group of the β-ketoester toward nucleophilic attack. The amidine, with its two nucleophilic nitrogen atoms, is perfectly poised to first attack a carbonyl group and then, after an intramolecular rearrangement and dehydration, attack the second carbonyl (the ester) to close the ring.

Visualizing the Pinner Synthesis Workflow

Caption: General workflow of the Pinner pyrimidine synthesis.

Experimental Protocol: Pinner Synthesis of 2-Methyl-4-hydroxy-6-methylpyrimidine

This protocol is a representative example based on the principles of the Pinner reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamidine hydrochloride (1.0 eq) and ethyl acetoacetate (1.0 eq) in absolute ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise at room temperature. The sodium ethoxide acts as a base to free the amidine and catalyze the condensation.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and neutralize with a slight excess of acetic acid.

-

Isolation: Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration, washed with cold water, and then a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be recrystallized from hot water or an ethanol/water mixture to yield the purified pyrimidine derivative.

The Biginelli Reaction: A Multicomponent Marvel (1891)

In 1891, Italian chemist Pietro Biginelli developed a remarkably efficient one-pot, three-component reaction between an aryl aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea.[3] This acid-catalyzed cyclocondensation produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates that can be readily oxidized to fully aromatic pyrimidones.[3][4] The simplicity and atom economy of assembling a complex heterocycle from three readily available components in a single step has cemented the Biginelli reaction as a cornerstone of heterocyclic chemistry.

Mechanistic Causality: The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5] This electrophilic species is the key to the reaction's success; it is highly reactive towards nucleophilic attack by the enol form of the β-ketoester. Following this C-C bond formation, the molecule is primed for ring closure. The remaining free amine of the urea attacks the ester carbonyl, and a final dehydration step yields the stable dihydropyrimidinone ring.[3][6]

Visualizing the Biginelli Reaction Mechanism

Caption: Key intermediate pathway in the Biginelli reaction.

Experimental Protocol: Solvent-Free Synthesis of Monastrol

The Biginelli reaction is highly adaptable to green chemistry principles. This protocol describes a solvent-free synthesis of the mitotic kinesin Eg5 inhibitor, Monastrol, using a solid acid catalyst.[7][8]

-

Preparation: In a mortar, combine 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), thiourea (1.5 mmol), and a catalytic amount of hydrated ferric nitrate (Fe(NO₃)₃·9H₂O, 0.1 mmol).[7]

-

Grinding: Gently grind the mixture using a pestle at room temperature for the time specified by reaction monitoring (typically 10-20 minutes). The mixture will likely become pasty or melt slightly due to frictional heat and eutectic mixture formation.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Isolation: Upon completion, add cold water to the mortar and triturate the solid product.

-